2-chloro-N-(2-fluorophenyl)acetamide chemical properties
2-chloro-N-(2-fluorophenyl)acetamide chemical properties
An In-Depth Technical Guide to 2-chloro-N-(2-fluorophenyl)acetamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(2-fluorophenyl)acetamide, a key chemical intermediate in organic synthesis and drug discovery. The document details its fundamental chemical and physical properties, outlines a standard synthetic protocol with mechanistic insights, explores its reactivity and applications as a versatile building block, and summarizes critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize haloacetanilide scaffolds for developing novel molecules.
Chemical Identity and Physicochemical Properties
2-chloro-N-(2-fluorophenyl)acetamide is an organic compound belonging to the haloacetanilide class. Its structure features a central acetamide linkage, with a 2-fluorophenyl group attached to the nitrogen atom and a chloro-substituted methyl group on the carbonyl side. This combination of a reactive chloroacetyl group and a fluorinated aromatic ring makes it a valuable precursor in various synthetic applications.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-fluorophenyl)acetamide[1] |
| CAS Number | 347-66-0[1][2][3] |
| Molecular Formula | C₈H₇ClFNO[1][2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCl)F[1] |
| InChIKey | YHJYFDQKFJQLNL-UHFFFAOYSA-N[1] |
| Synonyms | N-(Chloroacetyl)-2-fluoroaniline, 2-Chloro-2'-fluoroacetanilide[1][4] |
Core Physicochemical Data
The physical and chemical characteristics of 2-chloro-N-(2-fluorophenyl)acetamide are summarized below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 187.60 g/mol | [1][2][3] |
| Appearance | White solid | [2] |
| Melting Point | 88-90 °C | [2] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [2] |
| pKa | 11.81 ± 0.70 (Predicted) | [2] |
| Storage Conditions | Room Temperature, under inert atmosphere | [2] |
Synthesis and Reactivity
N-(substituted phenyl)-2-chloroacetamides are recognized as pivotal intermediates in organic synthesis.[5] The synthesis of the title compound is typically achieved through a nucleophilic acyl substitution reaction.
Synthetic Pathway: Acylation of 2-Fluoroaniline
The most common and efficient method for preparing 2-chloro-N-(2-fluorophenyl)acetamide is the reaction of 2-fluoroaniline with chloroacetyl chloride.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide bond. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Reactivity profile via nucleophilic substitution.
Applications in Research and Development
Role as a Synthetic Intermediate
2-chloro-N-(2-fluorophenyl)acetamide is not typically an end-product but rather a crucial intermediate. Its utility lies in its ability to introduce the N-(2-fluorophenyl)acetamido moiety into a target molecule. This scaffold is found in various biologically active compounds. For instance, chloroacetamides are used as precursors for synthesizing heterocyclic systems like thienopyridines and piperazinediones. [5][6]
Potential in Medicinal Chemistry
While specific biological activities of the title compound are not extensively documented, the broader class of N-phenylacetamide derivatives is of significant interest in drug discovery. These scaffolds are investigated for a range of pharmacological activities, including antibacterial, anticonvulsant, and antiviral properties. [7]Therefore, 2-chloro-N-(2-fluorophenyl)acetamide serves as a valuable starting material for generating libraries of novel compounds for biological screening.
Safety, Handling, and Toxicology
Proper handling of 2-chloro-N-(2-fluorophenyl)acetamide is essential due to its hazardous nature. All work should be conducted in a well-ventilated fume hood by trained personnel.
Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards. [1]
| GHS Hazard Statement | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage / irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors. [8]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8]Contaminated work clothing should not be allowed out of the workplace. * Storage: Store in a tightly closed container in a dry, well-ventilated place.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [8]* Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs. [8]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]
Conclusion
2-chloro-N-(2-fluorophenyl)acetamide is a well-characterized chemical compound whose value lies in its role as a versatile synthetic intermediate. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an important tool for chemists in both academic and industrial research. The presence of the reactive chloroacetyl handle allows for facile derivatization, enabling the construction of complex molecular architectures for applications in materials science and, most notably, in the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound due to its potential health hazards.
References
- 2-chloro-n-(2-fluorophenyl)acetamide - ChemicalBook. (n.d.).
- 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem. (n.d.).
- 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE | 347-66-0 - ChemicalBook. (2025).
- 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE Chemical Properties - ChemicalBook. (n.d.).
- 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem. (n.d.).
- 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide - AK Scientific, Inc. (n.d.).
- 2-Chloro-N-(4-chloro-3-fluorophenyl)acetamide | CymitQuimica. (n.d.).
- 2-chloro-n-(2-fluorophenyl)acetamide (C8H7ClFNO) - PubChemLite. (2025).
- Safety Data Sheet - Aaronchem. (2024).
- Synthesis of N-(2-fluorophenyl)acetamide - PrepChem.com. (n.d.).
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. (n.d.).
- 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.).
Sources
- 1. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]
- 3. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE | 347-66-0 [chemicalbook.com]
- 4. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [amp.chemicalbook.com]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irejournals.com [irejournals.com]
- 8. aksci.com [aksci.com]
